

# Brigatinib-13C6 for In Vitro Kinase Assays: A Technical Guide

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## Compound of Interest

Compound Name: Brigatinib-13C6

Cat. No.: B15142813

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of **Brigatinib-13C6** in in vitro kinase assays. Brigatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1).[1] The isotopically labeled version, **Brigatinib-13C6**, serves as a critical tool for highly specific and sensitive quantification in various research applications, particularly in mass spectrometry-based assays.

## Introduction to Brigatinib

Brigatinib is an ATP-competitive inhibitor of ALK, demonstrating high potency against both wild-type ALK and a wide range of clinically relevant ALK resistance mutations.[2][3][4] It also exhibits significant inhibitory activity against ROS1, FLT3, and certain EGFR mutants.[4] Its mechanism of action involves the inhibition of ALK autophosphorylation, which subsequently blocks downstream signaling pathways crucial for cell proliferation and survival, such as the STAT3, AKT, and ERK1/2 pathways.[4]

The use of a stable isotope-labeled internal standard like **Brigatinib-13C6** is invaluable for drug discovery and development. It allows for precise quantification of the unlabeled drug in complex biological matrices, overcoming matrix effects in mass spectrometry and enabling accurate pharmacokinetic and pharmacodynamic studies.[5][6][7]

## Quantitative Kinase Inhibition Data

The inhibitory activity of Brigatinib has been extensively characterized across a panel of kinases in both biochemical (enzymatic) and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Enzymatic Assay Data for Brigatinib

Kinase Target	IC50 (nM)
ALK	0.6
ROS1	0.9
FLT3	2.1
FLT3 (D835Y)	1.5
EGFR (L858R)	1.5
EGFR (L858R/T790M)	29
Native EGFR	160
IGF-1R	38
INSR	262

Data compiled from multiple sources.

Table 2: Cellular Assay Data for Brigatinib

Cell Line Target	IC50 (nM)
EML4-ALK	14
ROS1	18
FLT3	148
FLT3 (D835Y)	211
EGFR (del E746_A750)	114
EGFR (T790M)	281
IGF-1R	158

Data compiled from multiple sources.

## Experimental Protocols for In Vitro Kinase Assays

Several assay formats can be employed to determine the inhibitory activity of compounds like Brigatinib. The choice of assay depends on the specific research question, available equipment, and throughput requirements. Below are detailed methodologies for three commonly used in vitro kinase assays. While **Brigatinib-13C6** is primarily designed for mass spectrometry-based detection, these protocols are foundational for assessing kinase inhibition.

### Radiometric Kinase Assay ([ $\gamma$ -33P]ATP Filter Binding Assay)

This is considered the "gold standard" for its direct measurement of phosphate incorporation.

Materials:

- Kinase of interest (e.g., ALK, ROS1, FLT3)
- Peptide or protein substrate
- Brigatinib or **Brigatinib-13C6** (for non-radioactive reference)
- [ $\gamma$ -33P]ATP

- Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5; 50 mM KCl; 10 mM MgCl<sub>2</sub>)
- P81 phosphocellulose filter paper
- Phosphoric acid (for washing)
- Scintillation cocktail
- Scintillation counter

#### Methodology:

- Prepare serial dilutions of Brigatinib in the kinase reaction buffer.
- In a reaction plate, add the kinase and its specific substrate.
- Add the diluted Brigatinib or vehicle control to the appropriate wells.
- Initiate the kinase reaction by adding a mixture of unlabeled ATP and [ $\gamma$ -<sup>33</sup>P]ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
- Stop the reaction by spotting the reaction mixture onto the P81 phosphocellulose filter paper.
- Wash the filter paper extensively with phosphoric acid to remove unincorporated [ $\gamma$ -<sup>33</sup>P]ATP.
- Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
- Quantify the incorporated radioactivity using a scintillation counter.
- Plot the percentage of inhibition against the Brigatinib concentration to determine the IC<sub>50</sub> value.

## LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This assay measures the binding of the inhibitor to the kinase's ATP pocket.

#### Materials:

- Kinase of interest (tagged, e.g., GST-tagged)
- LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-GST)
- Alexa Fluor® 647-labeled Kinase Tracer
- Brigatinib or **Brigatinib-13C6**
- Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- 384-well assay plate

Methodology:[8]

- Prepare a 3-fold serial dilution of Brigatinib in Kinase Buffer A.
- Prepare a mixture of the kinase and the Eu-labeled antibody in Kinase Buffer A.
- Prepare the Kinase Tracer at the desired concentration in Kinase Buffer A.
- In a 384-well plate, add 5 µL of the diluted Brigatinib or vehicle control.
- Add 5 µL of the kinase/antibody mixture to each well.
- Add 5 µL of the Kinase Tracer to each well to initiate the binding reaction.
- Incubate the plate at room temperature for 1 hour, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
- Calculate the emission ratio (665 nm / 615 nm) and plot it against the Brigatinib concentration to determine the IC<sub>50</sub> value.

## HTRF® KinEASE™ TK Assay (TR-FRET)

This assay measures the phosphorylation of a universal biotinylated tyrosine kinase (TK) substrate.

## Materials:

- Kinase of interest (e.g., ALK, ROS1, FLT3)
- KinEASE™ TK Substrate-biotin
- HTRF® KinEASE™ STK Antibody-Europium Cryptate
- Streptavidin-XL665
- ATP
- Brigatinib or **Brigatinib-13C6**
- Enzymatic Buffer and Detection Buffer (provided with the kit)
- 384-well low-volume plate

Methodology:[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

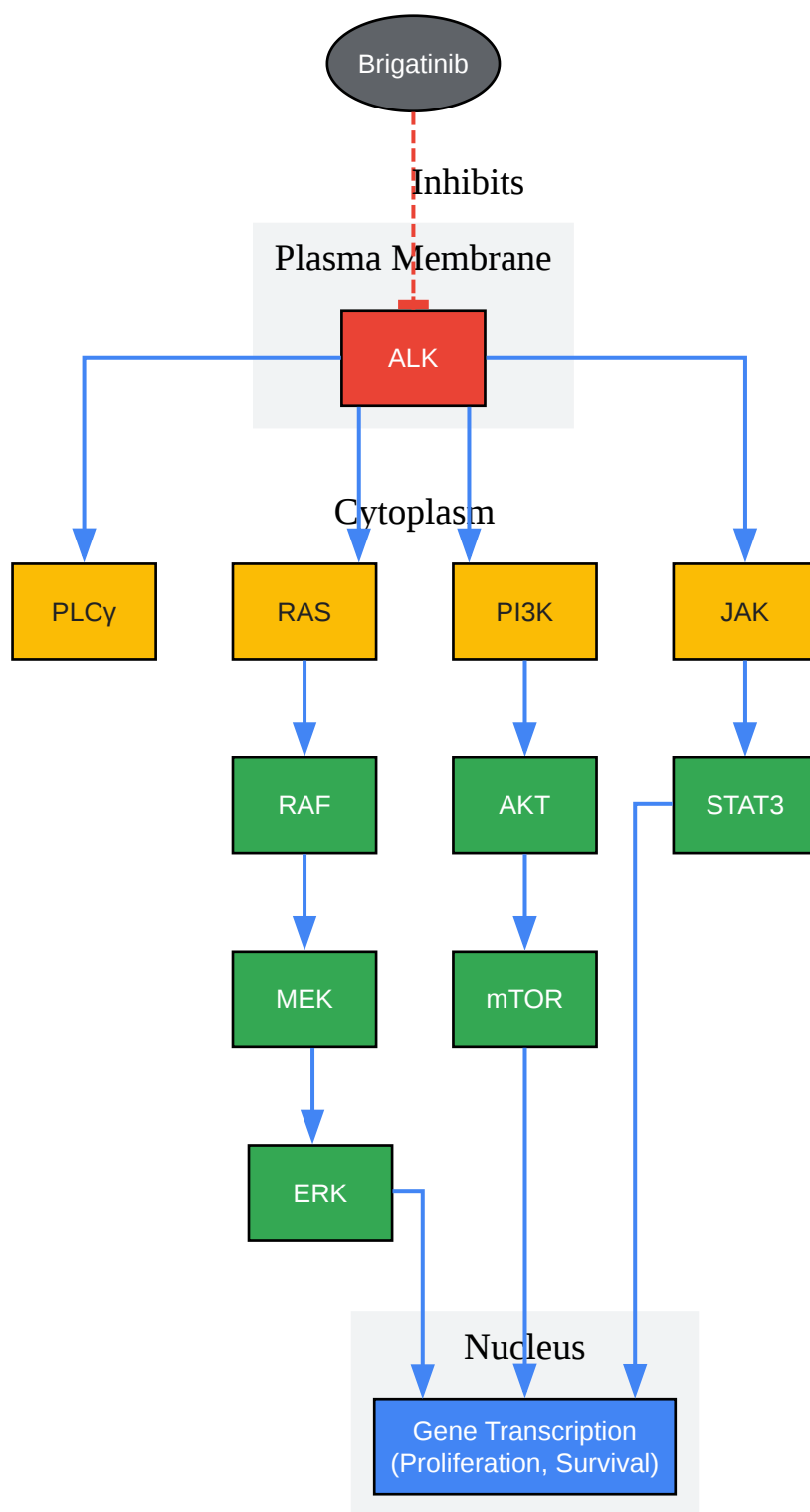
- Prepare serial dilutions of Brigatinib in the enzymatic buffer.
- In a 384-well plate, add 2 µL of the TK Substrate-biotin and 2 µL of the kinase.
- Add 4 µL of the diluted Brigatinib or vehicle control.
- Initiate the kinase reaction by adding 2 µL of ATP solution.
- Incubate the plate at room temperature for the optimized reaction time.
- Stop the reaction and detect the phosphorylated substrate by adding 10 µL of a premixed solution of Streptavidin-XL665 and TK Antibody-Europium Cryptate in detection buffer (which contains EDTA).
- Incubate for 1 hour at room temperature.
- Read the plate on an HTRF-compatible reader.

- Calculate the HTRF ratio and plot the percentage of inhibition against the Brigatinib concentration to determine the IC50 value.

## Signaling Pathways and Experimental Workflows

### Signaling Pathways Inhibited by Brigatinib

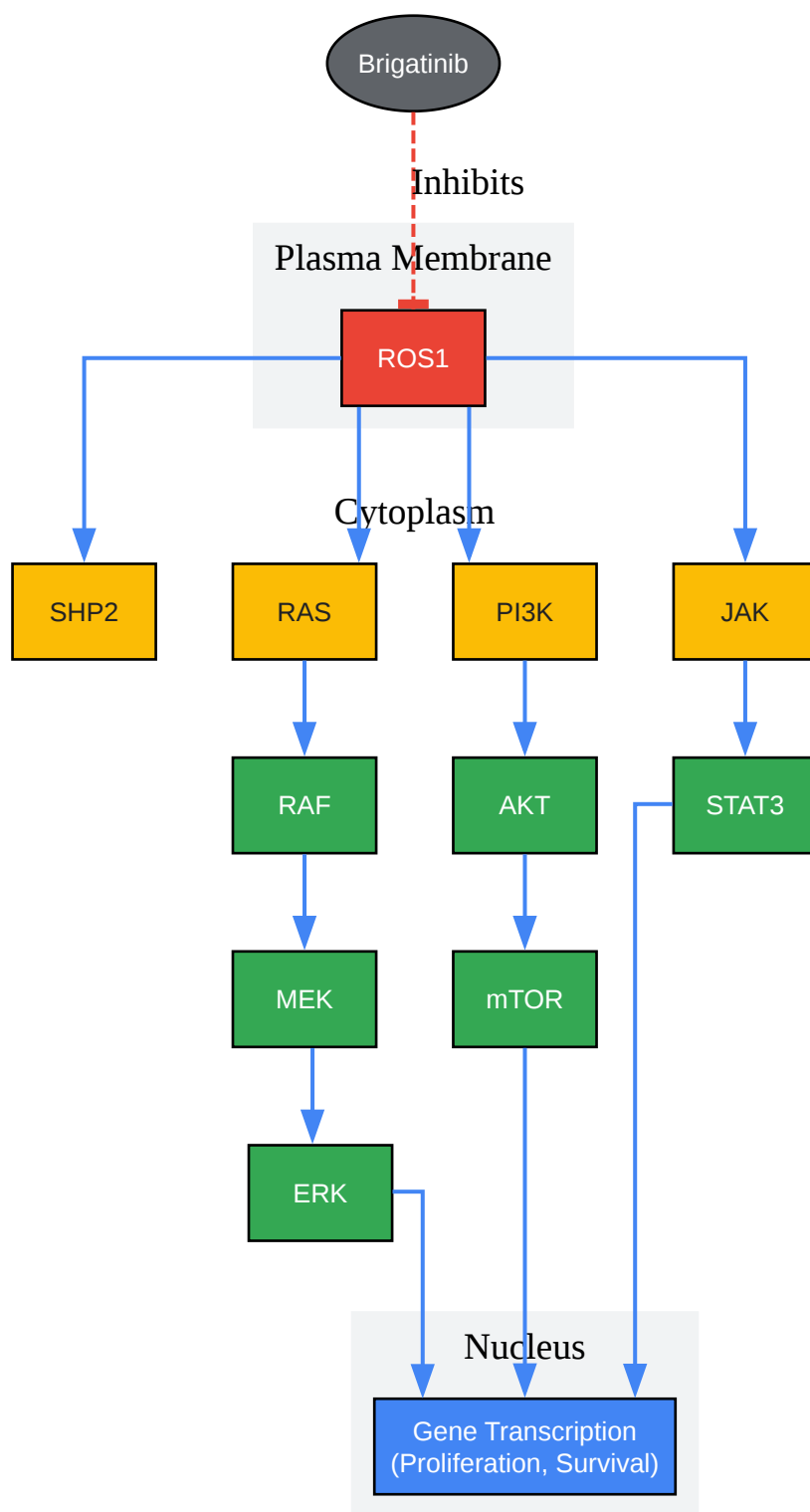
Brigatinib exerts its therapeutic effect by inhibiting the kinase activity of ALK, ROS1, and FLT3, thereby blocking their downstream signaling cascades that promote cell proliferation, survival, and growth.



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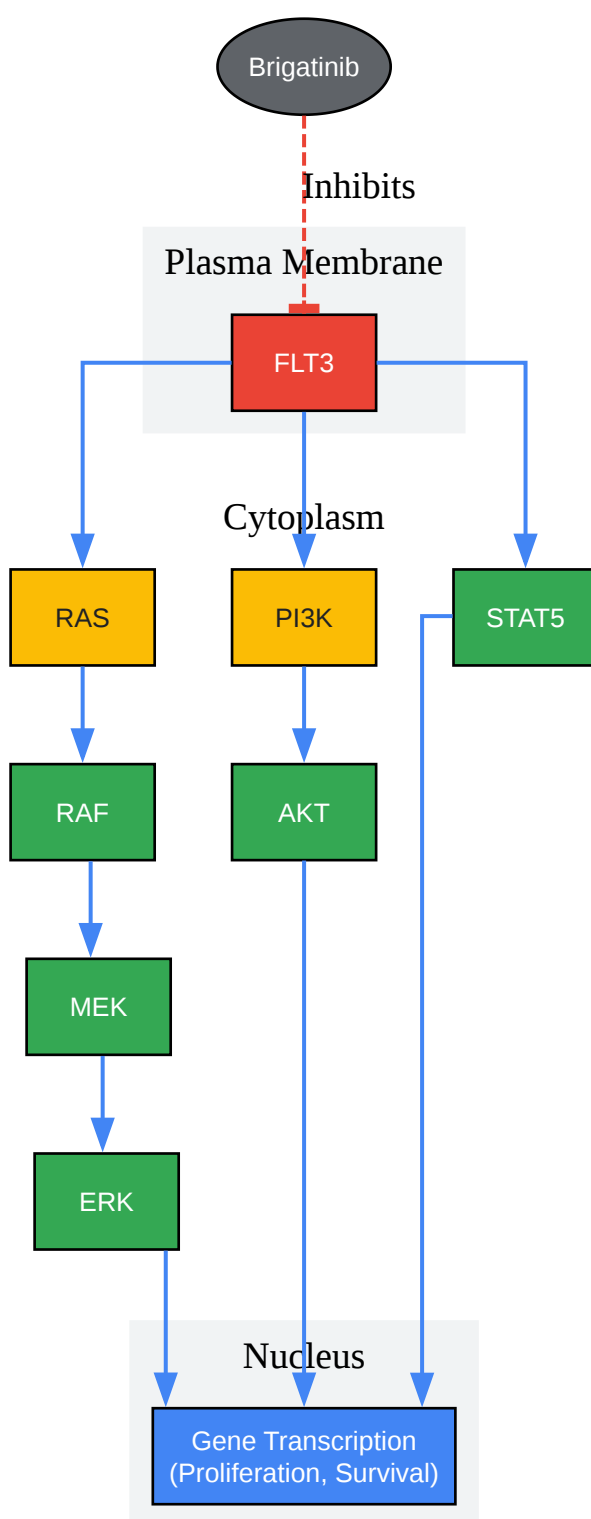
Caption: ALK Signaling Pathway Inhibition by Brigatinib.





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Caption: ROS1 Signaling Pathway Inhibition by Brigatinib.

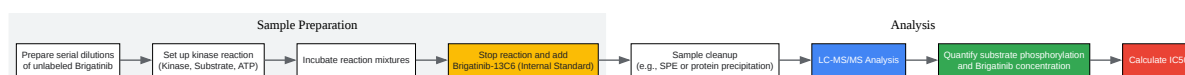


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Caption: FLT3 Signaling Pathway Inhibition by Brigatinib.

## Experimental Workflow for IC50 Determination using LC-MS/MS with Brigatinib-13C6

This workflow outlines a mass spectrometry-based approach for quantifying the inhibition of kinase activity, leveraging **Brigatinib-13C6** as an internal standard for the accurate measurement of the unlabeled Brigatinib.



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Caption: LC-MS/MS Workflow for Kinase Inhibition Assay.

## Conclusion

Brigatinib is a potent and selective kinase inhibitor with significant activity against ALK, ROS1, and other oncogenic kinases. The availability of **Brigatinib-13C6** provides researchers with a valuable tool for conducting highly accurate and quantitative in vitro studies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for investigating the mechanism of action of Brigatinib and for the development of novel kinase inhibitors. The integration of stable isotope-labeled standards with modern analytical techniques like mass spectrometry will continue to be a cornerstone of precision in drug discovery and development.

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